molecular formula C27H28N2O3 B11507990 1'-{[benzyl(methyl)amino]methyl}-5-methyl-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

1'-{[benzyl(methyl)amino]methyl}-5-methyl-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

Cat. No.: B11507990
M. Wt: 428.5 g/mol
InChI Key: JHCIHKBWJHDFRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-{[BENZYL(METHYL)AMINO]METHYL}-5-METHYL-5-PHENYL-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1’-{[BENZYL(METHYL)AMINO]METHYL}-5-METHYL-5-PHENYL-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE typically involves multiple steps, including the formation of the indole core and the subsequent construction of the spirocyclic system. One common synthetic route involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of an acid catalyst to form the indole core . The spirocyclic structure is then introduced through a series of reactions involving benzyl(methyl)amine and formaldehyde under controlled conditions .

Chemical Reactions Analysis

1’-{[BENZYL(METHYL)AMINO]METHYL}-5-METHYL-5-PHENYL-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Mechanism of Action

The mechanism of action of 1’-{[BENZYL(METHYL)AMINO]METHYL}-5-METHYL-5-PHENYL-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain cellular processes, such as cell proliferation and signal transduction, which are crucial in the development of diseases like cancer .

Comparison with Similar Compounds

1’-{[BENZYL(METHYL)AMINO]METHYL}-5-METHYL-5-PHENYL-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE can be compared with other indole derivatives, such as:

The uniqueness of 1’-{[BENZYL(METHYL)AMINO]METHYL}-5-METHYL-5-PHENYL-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE lies in its spirocyclic structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C27H28N2O3

Molecular Weight

428.5 g/mol

IUPAC Name

1'-[[benzyl(methyl)amino]methyl]-5-methyl-5-phenylspiro[1,3-dioxane-2,3'-indole]-2'-one

InChI

InChI=1S/C27H28N2O3/c1-26(22-13-7-4-8-14-22)18-31-27(32-19-26)23-15-9-10-16-24(23)29(25(27)30)20-28(2)17-21-11-5-3-6-12-21/h3-16H,17-20H2,1-2H3

InChI Key

JHCIHKBWJHDFRN-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2(C3=CC=CC=C3N(C2=O)CN(C)CC4=CC=CC=C4)OC1)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.